N-[(2-Fluoro-4,5-dimethoxyphenyl)methyl]prop-2-enamide
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Overview
Description
N-[(2-Fluoro-4,5-dimethoxyphenyl)methyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a fluoro-substituted aromatic ring and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Fluoro-4,5-dimethoxyphenyl)methyl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4,5-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a condensation reaction with an appropriate amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to the corresponding amine.
Amidation: The final step involves the reaction of the amine with acryloyl chloride to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Fluoro-4,5-dimethoxyphenyl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
N-[(2-Fluoro-4,5-dimethoxyphenyl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-Fluoro-4,5-dimethoxyphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The fluoro group enhances the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Fluoro-4,5-dimethoxyphenyl)methyl]acetamide
- N-[(2-Fluoro-4,5-dimethoxyphenyl)methyl]butanamide
Uniqueness
N-[(2-Fluoro-4,5-dimethoxyphenyl)methyl]prop-2-enamide is unique due to the presence of both the fluoro and methoxy groups on the aromatic ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(2-fluoro-4,5-dimethoxyphenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-4-12(15)14-7-8-5-10(16-2)11(17-3)6-9(8)13/h4-6H,1,7H2,2-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWYRIRXGQAATL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNC(=O)C=C)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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